molecular formula C8H4N2O2 B094882 1,4-Phenylene diisocyanate CAS No. 104-49-4

1,4-Phenylene diisocyanate

Cat. No.: B094882
CAS No.: 104-49-4
M. Wt: 160.13 g/mol
InChI Key: ALQLPWJFHRMHIU-UHFFFAOYSA-N
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Description

1,4-Phenylene diisocyanate, also known as 1,4-diisocyanatobenzene, is an organic compound with the molecular formula C₈H₄N₂O₂. It is a white to pale yellow solid with a pungent odor. This compound is primarily used in the production of polyurethanes, which are essential in various industrial applications due to their versatility and durability .

Mechanism of Action

Target of Action

1,4-Phenylene diisocyanate (PPDI) primarily targets polyols and water in the formation of polyurethane materials . It reacts with these substances to form high yield polymers .

Mode of Action

PPDI interacts with its targets through a criss-cross addition polymerization reaction with alkyl aldazines in pyridine . This reaction leads to the formation of polyurethane materials . PPDI can also be used as a cross-linking reagent to investigate the mechanism of enzyme immobilization on silanized surfaces .

Biochemical Pathways

The primary biochemical pathway affected by PPDI is the synthesis of polyurethane materials . The downstream effects of this pathway include the formation of microcellular polyurethane elastomers .

Pharmacokinetics

It’s known that ppdi is asolid at room temperature and has a low vapor pressure . It is soluble in various organic solvents such as THF, acetone, ethyl acetate, and toluene . These properties may influence its bioavailability.

Result of Action

The action of PPDI results in the formation of high yield polymers . These polymers exhibit microphase separation and low temperature resistance . The stiffness of the resulting materials surpasses that of other materials, and they show better dynamic fatigue performance .

Action Environment

Environmental factors can influence the action of PPDI. For instance, the structure of polyols has little influence on the microcellular size of the resulting polymers . Moreover, due to the crystallization of the soft segments at low temperature, the modulus of some specimens increases dramatically under 0℃ .

Biochemical Analysis

Biochemical Properties

This process creates a three-dimensional network of cross-linked molecules, granting 1,4-Phenylene diisocyanate its unique properties such as its function as a cross-linking agent and its ability to form strong covalent bonds with other molecules .

Cellular Effects

The cellular effects of this compound are largely dependent on its ability to form covalent bonds with other molecules. This can influence cell function by altering the structure and function of proteins and other biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of covalent bonds with other molecules. This can lead to changes in the structure and function of these molecules, potentially influencing processes such as enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This is due to its reactivity and ability to form covalent bonds with other molecules, which can lead to changes in the structure and function of these molecules over time .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. High doses may lead to toxic or adverse effects due to the compound’s reactivity and ability to form covalent bonds with other molecules .

Metabolic Pathways

This compound can interact with various enzymes and cofactors in metabolic pathways due to its ability to form covalent bonds with other molecules. This can potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by its reactivity and ability to form covalent bonds with other molecules. This can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can be influenced by its reactivity and ability to form covalent bonds with other molecules. This can potentially direct it to specific compartments or organelles within the cell .

Preparation Methods

1,4-Phenylene diisocyanate can be synthesized through several methods. One common method involves the reaction of bis(trichloromethyl)carbonate with phenylenediamine. The reaction is carried out at a temperature range of 20 to 40 degrees Celsius, followed by heating the reaction mixture to 60 to 100 degrees Celsius under a pressure of 0.4 to 0.8 Mpa for 2.5 to 3.5 hours. The product is then filtered, washed, and dried at 40 to 70 degrees Celsius to obtain high-purity this compound .

Chemical Reactions Analysis

1,4-Phenylene diisocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include dibutyltin dilaurate as a catalyst and pyridine as a solvent. The major products formed from these reactions are polyurethanes, ureas, and various polymeric materials .

Comparison with Similar Compounds

1,4-Phenylene diisocyanate is similar to other diisocyanates such as toluene diisocyanate and methylenediphenyl diisocyanate. it is unique due to its symmetrical structure, which provides distinct reactivity and polymerization properties. Other similar compounds include:

This compound stands out due to its specific applications in high-performance polymers and advanced material synthesis.

Properties

IUPAC Name

1,4-diisocyanatobenzene
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLPWJFHRMHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Record name 1,4-PHENYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID3025883
Record name 1,4-Diisocyanatobenzene
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Molecular Weight

160.13 g/mol
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Physical Description

1,4-phenylene diisocyanate appears as white crystals or pale yellow chunky solid. Pungent odor. (NTP, 1992), Other Solid; Pellets or Large Crystals
Record name 1,4-PHENYLENE DIISOCYANATE
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Record name Benzene, 1,4-diisocyanato-
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Boiling Point

500 °F at 760 mmHg (NTP, 1992)
Record name 1,4-PHENYLENE DIISOCYANATE
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Flash Point

greater than 210 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1,4-PHENYLENE DIISOCYANATE
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Density

1.17 at 212 °F (NTP, 1992) - Denser than water; will sink
Record name 1,4-PHENYLENE DIISOCYANATE
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Vapor Pressure

less than 0.006 mmHg at 68 °F (NTP, 1992)
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CAS No.

104-49-4
Record name 1,4-PHENYLENE DIISOCYANATE
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Record name p-Phenylene diisocyanate
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Record name 1,4-Diisocyanatobenzene
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Record name Benzene, 1,4-diisocyanato-
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Record name 1,4-DIISOCYANATOBENZENE
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Melting Point

201 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Examples of suitable monomers of the polyisocyanates include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4'-diisocyanato-dicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4-and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4'-and/or -4,4'diphenylmethane diisocyanate, 1,3-and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4'-and/or -4,4'-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4',4"-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
4,4'-diisocyanato-dicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods II

Procedure details

Examples of suitable polyisocyanates as such or employed to make other polyisocyanates adducts or prepolymers include, but are not limited to, 1,4-diisocyanatobutane, 1,5-diisocyanato-2,2-dimethylpentane, 2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane, 1,10-diisocyanatodecane, 4,4′-diisocyanatodicyclohexylmethane, 1,6-hexamethylene diisocyanate, 1,12-dodecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and/or 1,4-diisocyanate, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethyl cyclohexane (isophorone or IPDI), 2,4- and/or 2,6-hexahydrotoluylene diisocyanate, hexahydro-1,3- and/or 1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′diphenylmethane diisocyanate, 1,3- and/or 1,4-phenylene diisocyanate, 2,4- and/or 2,6-toluylene diisocyanate, diphenyl methane-2,4′- and/or -4,4′-diisocyanate, naphthalene-1,5-diisocyanate, triphenyl methane-4,4′4″-triisocyanate and polyphenyl polymethylene polyisocyanates obtained by phosgenating-aniline/formaldehyde condensation products.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,12-dodecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods III

Procedure details

A 9 oz. Fisher Porter bottle was charged with p-phenylenediamine (2.16 g, 20 mmol), N-cyclohexyl-N',N',N",N"-tetraethyl guanidine (10.12 g, 40 mmol), triethylamine (8.4 mL, 60 mmol) and 100 mL CH2Cl2 and then pressurized to 80 psi with CO2. An exothermic reaction occurred upon addition of the CO2 and after stirring for 30 min. at room temperature the solution was cooled to 0° C. in an ice bath. Phosphorous oxychloride (3.7 mL, 40 mmol) was added rapidly to the cold solution causing an exothermic reaction and formation of a pale yellow precipitate. Removal of the ice bath and stirring at room temperature for an additional 30 min. followed by the addition of 150 mL of diethyl ether and filtration through celite gave a pale yellow filtrate from which 2.03 g (62%) of pure p-phenylenediisocyanate was isolated by crystallization.
Quantity
2.16 g
Type
reactant
Reaction Step One
[Compound]
Name
N-cyclohexyl-N',N',N",N"-tetraethyl guanidine
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Phenylene diisocyanate
Reactant of Route 2
Reactant of Route 2
1,4-Phenylene diisocyanate
Reactant of Route 3
Reactant of Route 3
1,4-Phenylene diisocyanate
Reactant of Route 4
Reactant of Route 4
1,4-Phenylene diisocyanate
Reactant of Route 5
1,4-Phenylene diisocyanate
Reactant of Route 6
Reactant of Route 6
1,4-Phenylene diisocyanate

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